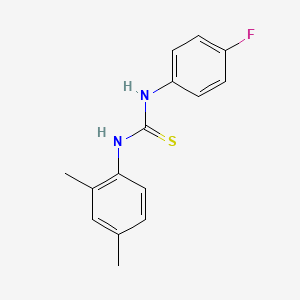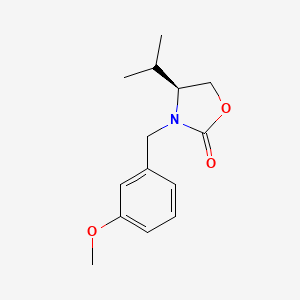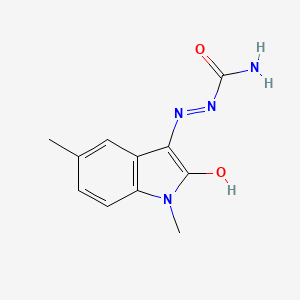
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea (DMFT) is a thiourea derivative that has been used in scientific research for various purposes. DMFT is a white crystalline solid that is soluble in organic solvents. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These metal complexes have been studied for their potential use in biological systems, such as imaging and drug delivery.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been shown to induce apoptosis in cancer cells. Moreover, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to have antioxidant properties, which may be useful in treating oxidative stress-related diseases.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified using standard analytical techniques. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea is also stable under normal laboratory conditions, and its metal complexes can be easily characterized using spectroscopic techniques. However, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has some limitations, including its low solubility in water, which may limit its use in biological systems.
未来方向
There are several future directions for N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea research. One potential direction is the development of new metal complexes of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea for use in biological systems. These complexes could be designed to target specific metal ions or biological pathways. Another potential direction is the study of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea as a potential therapeutic agent for oxidative stress-related diseases. Additionally, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea could be used as a fluorescent probe for imaging metal ions in living cells. Finally, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea could be further studied for its potential use in anticancer therapy.
合成方法
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea can be synthesized using different methods. One of the most common methods involves the reaction between 2,4-dimethylphenyl isothiocyanate and 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea as a white crystalline solid. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
科学研究应用
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been used in scientific research for various purposes. It has been used as a ligand in coordination chemistry to synthesize metal complexes. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been used as a building block in the synthesis of other thiourea derivatives. Moreover, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been used as a fluorescent probe to detect and quantify metal ions in biological samples. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been studied for its potential use as an anticancer agent.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIDNZDQIFQMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)



![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)